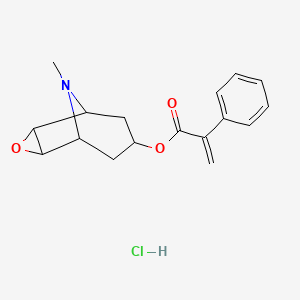

Aposcopolamine Hydrochloride Salt

Description

Contextualization within Tropane (B1204802) Alkaloid Chemistry and Biochemistry

Aposcopolamine (B190597), also known as apohyoscine, is a tropane alkaloid characterized by the tropane ring system, a defining feature of this class of compounds. nih.gov Tropane alkaloids are naturally occurring secondary metabolites found predominantly in plants of the Solanaceae family, such as Datura ferox and various Physochlaina species. wikipedia.org Aposcopolamine is structurally related to other well-known tropane alkaloids like scopolamine (B1681570) and atropine (B194438). It is identified as a dehydration product of scopolamine, establishing a key structural relationship within this alkaloid family.

The hydrochloride salt form of aposcopolamine enhances its solubility, making it more amenable for research and analytical applications. mdpi.com Its study contributes significantly to the broader understanding of tropane alkaloid biotransformation and metabolic pathways.

Academic Significance and Research Trajectories of Aposcopolamine Hydrochloride Salt

The academic significance of this compound lies in its utility as a standard in analytical chemistry and as a reagent in organic synthesis. Its presence in biological samples can serve as a marker for exposure to scopolamine, making it relevant in forensic and analytical contexts. Research trajectories are focused on its role in neurotransmitter pathway studies and enzyme inhibition research. Furthermore, advanced analytical techniques are being employed to detect and quantify its presence in various matrices, contributing to a more comprehensive understanding of tropane alkaloid distribution and metabolism.

Properties

IUPAC Name |

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-phenylprop-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3.ClH/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2;/h3-7,12-16H,1,8-9H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVHVYYGPPOIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675633 | |

| Record name | 9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890416-03-2 | |

| Record name | 9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

Aposcopolamine (B190597) Hydrochloride Salt is the hydrochloride salt form of aposcopolamine. It is a white to off-white solid. pharmaffiliates.com

| Property | Value |

| Molecular Formula | C17H20ClNO3 |

| Molecular Weight | 321.80 g/mol |

| CAS Number | 890416-03-2 |

| Appearance | White to Off-White Solid |

Table 1: of Aposcopolamine Hydrochloride Salt pharmaffiliates.comnih.govangenechemical.com

Synthesis and Manufacturing

The synthesis of Aposcopolamine (B190597) Hydrochloride Salt is not extensively detailed in publicly available literature, likely due to its primary role as a research chemical and a metabolite of scopolamine (B1681570) rather than a large-scale manufactured compound. However, general principles of tropane (B1204802) alkaloid chemistry suggest that it can be synthesized from its parent compound, scopolamine.

One described method for forming the hydrochloride salt involves passing anhydrous HCl gas through a solution of the Aposcopolamine free base in a solvent like tetrahydrofuran (B95107) (THF). This method, while effective, requires specialized equipment for handling the gaseous reactant. Another common laboratory-scale method for preparing hydrochloride salts of alkaloids involves dissolving the free base in a suitable solvent and adding a solution of hydrochloric acid.

Research Applications

The research applications of Aposcopolamine (B190597) Hydrochloride Salt are primarily centered in the fields of analytical chemistry, biochemistry, and pharmacology.

Analytical Chemistry: It is used as a reference standard for the identification and quantification of aposcopolamine in various samples, including biological fluids and plant materials. Its use is crucial for developing and validating analytical methods for tropane (B1204802) alkaloid analysis. researchgate.net

Biochemistry and Pharmacology: Aposcopolamine is studied for its interaction with neurotransmitter systems. Like other tropane alkaloids, it is investigated for its anticholinergic properties, acting as an antagonist at muscarinic acetylcholine (B1216132) receptors. This makes it a valuable tool for research into the function of the parasympathetic nervous system. It is also used in studies of enzyme inhibition.

Metabolism Studies: As a known metabolite of scopolamine (B1681570), aposcopolamine is important in pharmacokinetic and pharmacodynamic studies of scopolamine. nih.gov Its detection helps to understand the metabolic fate of scopolamine in biological systems.

Analytical Techniques

Elucidation of Precursor Utilization in Tropane Alkaloid Biosynthesis

The biosynthesis of tropane alkaloids, including aposcopolamine, begins with amino acids, primarily L-ornithine and L-arginine. bohrium.com These precursors are converted to putrescine, which is then methylated to form N-methylputrescine. nih.govresearchgate.net This compound is subsequently oxidized to 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. researchgate.net This cation serves as a crucial branch point in the biosynthesis of both tropane alkaloids and nicotine (B1678760). nih.gov

Feeding studies using labeled amino acids like proline in Datura metel and Datura stramonium have demonstrated their incorporation into tropane alkaloids such as scopolamine (B1681570) and tropine. mdpi.com However, the interconvertibility of these amino acid precursors can make the interpretation of such studies complex without further enzymatic data. mdpi.com The initial steps of this pathway are outlined in the table below.

| Precursor | Intermediate | Key Transformation |

| L-Ornithine / L-Arginine | Putrescine | Decarboxylation |

| Putrescine | N-methylputrescine | Methylation |

| N-methylputrescine | 4-methylaminobutanal | Oxidation |

| 4-methylaminobutanal | N-methyl-Δ¹-pyrrolinium cation | Spontaneous cyclization |

Enzymatic Transformations and Intermediates in Scopolamine and Aposcopolamine Formation (non-human)

The biosynthesis of scopolamine from the N-methyl-Δ¹-pyrrolinium cation involves a series of enzymatic reactions. A key intermediate, tropinone (B130398), is formed through a condensation reaction. mdpi.com Tropinone is then stereospecifically reduced by two key enzymes: tropinone reductase I (TR-I) and tropinone reductase II (TR-II). nih.govnih.gov TR-I produces tropine, the precursor for hyoscyamine (B1674123) and scopolamine, while TR-II produces pseudotropine, which leads to the formation of calystegines. nih.gov

Tropine is then esterified with phenyllactic acid to form littorine (B1216117). nih.gov A cytochrome P450 enzyme, CYP80F1, acts as a littorine mutase/monooxygenase to rearrange littorine into hyoscyamine. nih.gov The final step in scopolamine biosynthesis is the conversion of hyoscyamine to scopolamine, a two-step reaction catalyzed by hyoscyamine 6β-hydroxylase (H6H). nih.gov This enzyme first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine and then facilitates the epoxide ring closure to form scopolamine. nih.gov Aposcopolamine is identified as a dehydration product of scopolamine.

| Intermediate | Enzyme | Product |

| Tropinone | Tropinone Reductase I (TR-I) | Tropine |

| Tropine | Littorine Synthase | Littorine |

| Littorine | Littorine Mutase/Monooxygenase (CYP80F1) | Hyoscyamine |

| Hyoscyamine | Hyoscyamine 6β-hydroxylase (H6H) | Scopolamine |

| Scopolamine | (Dehydration) | Aposcopolamine |

Aposcopolamine as a Biotransformation Product in Select Organisms (non-human)

Aposcopolamine has been identified as a significant metabolite of scopolamine in animal models. Studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been instrumental in identifying the metabolites of scopolamine. In rats, aposcopolamine was one of eighteen metabolites detected in urine following the administration of scopolamine. This demonstrates that the biotransformation of scopolamine to aposcopolamine occurs in mammalian systems. The primary mechanism for this conversion is dehydration.

The metabolic fate of tropane alkaloids is an important area of research for understanding their pharmacological and toxicological profiles. The characterization of metabolites like aposcopolamine contributes to a more complete understanding of how these compounds are processed in the body.

Chemotaxonomic Implications of Aposcopolamine Occurrence in Plant Species

The presence of specific alkaloids, including aposcopolamine, can have significant implications for the chemotaxonomic classification of plants. researchgate.net Tropane alkaloids are characteristic of the Solanaceae family, with genera like Datura, Brugmansia, and Duboisia being well-known producers. nih.gov

Aposcopolamine has been isolated from plants such as Datura ferox and various Physochlaina species, both belonging to the Solanaceae family. The occurrence of aposcopolamine alongside other tropane alkaloids in these species helps to define their chemical profile and can be used as a marker for taxonomic purposes. researchgate.net The distribution of these alkaloids is not random and often follows phylogenetic relationships, making them valuable tools for plant systematics. nih.gov

Strategies for the Chemical Synthesis of Aposcopolamine and its Hydrochloride Salt

The production of aposcopolamine and its subsequent conversion to the hydrochloride salt involves distinct, sequential chemical strategies.

The synthesis of the aposcopolamine free base primarily relies on the chemical modification of scopolamine. Two principal routes have been established:

Dehydration of Scopolamine : This is a direct method where l-scopolamine is treated with a strong dehydrating agent. Sulfuric acid (H₂SO₄) is a common reagent for this purpose, effectively removing the hydroxyl group from the tropic acid moiety to create the double bond characteristic of aposcopolamine. researchgate.net An alternative two-step approach involves reacting scopolamine with thionyl chloride (SOCl₂) to replace the hydroxyl group with chlorine, followed by the elimination of hydrogen chloride (HCl) to yield the unsaturated aposcopolamine base. researchgate.net

Oxidative Demethylation : Aposcopolamine can also be generated from scopolamine through metabolic pathways, specifically oxidative demethylation in the liver. This biological transformation highlights an enzymatic route to the compound. In a laboratory setting, this can be mimicked using chemical oxidizing agents. For instance, neutral potassium permanganate (B83412) (KMnO₄) has been used for the oxidative demethylation of scopolamine to its corresponding nor-alkaloid, norscopolamine, demonstrating a key transformation at the nitrogen atom of the tropane ring. wikipedia.org

Table 1: Comparison of Synthesis Pathways for Aposcopolamine Base

| Method | Precursor | Key Reagents/Conditions | Transformation | Reference |

| Dehydration | L-Scopolamine | Sulfuric Acid (H₂SO₄) | Elimination of a hydroxyl group to form a C=C double bond. | researchgate.net |

| Dehydration (Two-Step) | L-Scopolamine | 1. Thionyl Chloride (SOCl₂) 2. Elimination | Chlorination of the hydroxyl group followed by dehydrochlorination. | researchgate.net |

| Oxidative Demethylation | Scopolamine | Liver Enzymes (in vivo) / Oxidizing Agents | Removal of the N-methyl group. |

Once the aposcopolamine free base is obtained, it is converted into its hydrochloride salt to improve its stability and handling properties. The techniques for this acid-addition salt formation are standard in alkaloid chemistry.

One common laboratory method involves dissolving the aposcopolamine free base in a suitable anhydrous organic solvent, such as tetrahydrofuran (B95107) (THF). Anhydrous hydrogen chloride (HCl) gas is then passed through the solution. researchgate.net This leads to the protonation of the basic nitrogen atom in the tropane ring and the subsequent precipitation of Aposcopolamine Hydrochloride Salt. While effective, this method can yield inconsistent particle sizes and requires specialized gas handling equipment. researchgate.net A more general and frequently used approach is the esterification of scopolamine followed by salt formation under acidic conditions using hydrochloric acid. researchgate.net

Table 2: Hydrochloride Salt Formation Techniques

| Technique | Solvent | Reagent | Key Process | Considerations | Reference |

| Gaseous HCl Addition | Tetrahydrofuran (THF) | Anhydrous HCl gas | Direct bubbling of gas through a solution of the free base. | Requires specialized equipment; may produce inconsistent particle sizes. | researchgate.net |

| Acidic Condition | Not specified | Hydrochloric Acid (HCl) | Introduction of aqueous or solvent-based HCl to the free base. | A more general and scalable method. | researchgate.net |

Derivatization Approaches for Structural Analogs and Isomers

The derivatization of aposcopolamine is a key strategy for exploring structure-activity relationships (SAR) and developing novel compounds with tailored properties. science.govnih.gov While specific derivatization of aposcopolamine is not extensively detailed in isolation, the principles are well-established within the broader chemistry of tropane alkaloids. Synthetic strategies often target several key positions on the tropane skeleton for modification: the C3 ester group, the C6/C7 positions of the tropane ring, and the N8-methyl group.

Common derivatization reactions applicable to the aposcopolamine structure include:

Oxidation : The tertiary amine can be oxidized to form N-oxide derivatives. researchgate.net

Reduction : The ester group can be reduced to the corresponding alcohol. researchgate.net

Substitution : The ester group can be replaced with other functional groups through nucleophilic substitution reactions. researchgate.net

Modern synthetic platforms allow for the construction of the core 8-azabicyclo[3.2.1]octane structure in a way that permits late-stage functionalization, providing a robust method for producing a wide variety of tropane analogs for future SAR studies.

Electrosynthesis and Electro-N-Dealkylation Pathways Leading to Aposcopolamine

Electrosynthesis is emerging as a green and efficient methodology in organic chemistry. For tropane alkaloids, electrochemical methods can provide alternative pathways for key transformations. Aposcopolamine can be generated from scopolamine via an electrochemical process. Specifically, at a pH of 8, scopolamine undergoes direct oxidation at an electrode surface, leading to an electro-N-dealkylation reaction that produces aposcopolamine. science.govnih.gov This transformation is observable during electrochemiluminescence studies of scopolamine, where the formation of aposcopolamine leads to a decrease in the signal as the parent compound is consumed. science.gov

This pathway demonstrates a reagent-free method for a specific N-dealkylation, leveraging electrochemical potential to drive the reaction. science.gov

Radiosynthesis Techniques for Aposcopolamine and Related Tracers

In the field of nuclear medicine, tropane alkaloids are radiolabeled to serve as tracers for Positron Emission Tomography (PET) imaging of muscarinic cholinergic receptors. While there is no evidence of a routine, direct radiosynthesis of aposcopolamine as a primary PET tracer, it features as a significant reference compound and a known byproduct in the synthesis of related tracers like [¹¹C]scopolamine. wikipedia.org

The radiosynthesis of [¹¹C]scopolamine is a well-documented process that involves the N-methylation of a precursor, norscopolamine. wikipedia.org

Precursor : Norscopolamine is prepared by the oxidative demethylation of scopolamine. wikipedia.org

Radiolabeling : The precursor is reacted with a radiolabeled methylating agent, such as [¹¹C]formaldehyde ([¹¹C]CH₂O), in the presence of a reducing agent like potassium phosphite. The reaction is typically rapid, being completed in about 5 minutes at 75-80°C. wikipedia.org

Purification : The resulting [¹¹C]scopolamine is purified using preparative High-Performance Liquid Chromatography (HPLC). During this purification step, the separation of the desired product from any unreacted precursor (norscopolamine) and related side-products is critical. Aposcopolamine is one of the compounds monitored during this HPLC process, with a distinct retention time that allows it to be resolved from both scopolamine and norscopolamine. wikipedia.org

The development of such radiosynthesis protocols for tracers like [¹⁸F]Clofarabine and others relies on breaking down manual synthesis into automated "unit operations," a process in which the clear identification of all potential products and byproducts, including aposcopolamine, is essential for ensuring the final tracer's purity.

Quantitative Assessment of Muscarinic Acetylcholine (B1216132) Receptor Binding Affinity (IC50 values, in vitro)

The affinity of a compound for its receptor is a critical measure of its potential biological activity. For aposcopolamine, its binding affinity for muscarinic acetylcholine receptors (mAChRs) has been quantified using in vitro assays determining its half-maximal inhibitory concentration (IC50). An IC50 value represents the concentration of a ligand that is required to inhibit the binding of a radiolabeled ligand to a receptor by 50%.

In studies using membranes prepared from porcine brains, aposcopolamine demonstrated a high affinity for muscarinic receptors. fao.org The reported IC50 value for aposcopolamine at mAChRs is 0.0192 µM. caymanchem.comfao.org This indicates that aposcopolamine is a potent antagonist at these receptors. Another study reported a very low affinity constant of 3.7x10^3 M-1 for aposcopolamine in displacing the binding of [3H]dexetimide to muscarinic receptors, which appears to be an outlier in the context of other reported data. rug.nl

| Compound | Receptor | IC50 (µM) | Source |

|---|---|---|---|

| Aposcopolamine | Muscarinic Acetylcholine Receptors (mAChRs) | 0.0192 | caymanchem.comfao.org |

Comparative Selectivity Profiles at Cholinergic Receptor Subtypes (mAChRs vs. nAChRs, in vitro)

The selectivity of a ligand for different receptor subtypes is a key determinant of its pharmacological profile. Aposcopolamine has been shown to be selective for muscarinic acetylcholine receptors (mAChRs) over nicotinic acetylcholine receptors (nAChRs). caymanchem.com

In vitro binding assays have demonstrated a significant difference in the affinity of aposcopolamine for these two major types of cholinergic receptors. While it binds with high affinity to mAChRs, its affinity for nAChRs is considerably lower. The IC50 value for aposcopolamine at nAChRs has been reported to be 188 µM. caymanchem.com This represents a selectivity of over 9,000-fold for muscarinic receptors compared to nicotinic receptors, highlighting its specific action on the muscarinic branch of the cholinergic system.

| Compound | Receptor Subtype | IC50 (µM) | Selectivity (nAChR/mAChR) | Source |

|---|---|---|---|---|

| Aposcopolamine | Muscarinic Acetylcholine Receptors (mAChRs) | 0.0192 | >9000-fold | caymanchem.com |

| Aposcopolamine | Nicotinic Acetylcholine Receptors (nAChRs) | 188 | caymanchem.com |

Structure-Binding Relationship Analysis for Aposcopolamine and Tropane Alkaloid Scaffold

The binding of tropane alkaloids to muscarinic receptors is dictated by their distinct chemical structure. The tropane alkaloid scaffold, a bicyclic [3.2.1] system, provides the fundamental framework for interaction with the receptor. nih.gov Key structural features that influence the binding affinity of these compounds include the tropane ring itself, the ester side chain, and the stereochemistry of the molecule.

Aposcopolamine is structurally similar to other well-known tropane alkaloids like scopolamine and atropine (B194438). wikipedia.org It possesses the core tropane structure and an ester of tropic acid. A crucial structural feature for the high-affinity binding of tropane alkaloids is the presence of a tertiary amine in the tropane ring, which is protonated at physiological pH. This positively charged nitrogen atom is thought to form an ionic interaction with a conserved aspartate residue in the third transmembrane domain of the muscarinic receptor. mdpi.com

The ester side chain also plays a critical role in the binding affinity. The size and nature of the ester group can significantly impact the potency and selectivity of the compound. In aposcopolamine, the ester is derived from tropic acid, a common feature among high-affinity muscarinic antagonists.

A key structural difference between aposcopolamine and its parent compound, scopolamine, is the presence of a double bond between carbons 6 and 7 of the tropane ring in aposcopolamine, whereas scopolamine has an epoxide ring at this position. While detailed comparative studies on how this specific structural modification affects binding affinity are limited, the high affinity of aposcopolamine for muscarinic receptors suggests that this structural change is well-tolerated for receptor interaction.

Theoretical Frameworks for Ligand-Receptor Interactions

The interaction between ligands and their receptors can be elucidated through theoretical frameworks and computational modeling techniques such as molecular docking. nih.gov While specific molecular docking studies for aposcopolamine are not widely available, insights can be gained from studies on closely related tropane alkaloids like N-methylscopolamine and tiotropium (B1237716) at various muscarinic receptor subtypes. benchchem.comscience.gov

These models propose that tropane alkaloids bind to the orthosteric site of the muscarinic receptor, which is located within the transmembrane helical bundle. The binding pocket is formed by residues from several of the transmembrane helices. A key interaction is the aforementioned ionic bond between the protonated nitrogen of the tropane ring and a conserved aspartate residue (e.g., Asp105 in the M3 receptor). benchchem.commdpi.com

In addition to this primary ionic interaction, hydrophobic interactions and hydrogen bonds play a significant role in stabilizing the ligand-receptor complex. Aromatic residues within the binding pocket can form π-π stacking interactions with the aromatic ring of the tropic acid moiety of the ligand. Furthermore, hydrogen bonds can be formed between the hydroxyl group of the tropic acid side chain and polar residues in the receptor.

Computational studies on other muscarinic antagonists have also highlighted the flexibility of the receptor and the potential for induced-fit mechanisms, where the binding of the ligand can cause conformational changes in the receptor. benchchem.com Given the structural similarity and high affinity of aposcopolamine for muscarinic receptors, it is highly probable that its interaction with the receptor follows these established theoretical frameworks, involving a combination of ionic, hydrophobic, and hydrogen bonding interactions within the orthosteric binding site.

Chromatographic Separation Techniques for this compound Analysis

Chromatographic methods are fundamental for separating Aposcopolamine from related substances and impurities. The choice of technique depends on the analyte's volatility and the analytical objective, ranging from routine quality control to sensitive quantification in biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of tropane alkaloids like Aposcopolamine. researchgate.net Isocratic HPLC methods have been developed for the simultaneous analysis of scopolamine and its related compounds, demonstrating high selectivity and sensitivity. akjournals.com

The retention behavior of these compounds is often investigated on silica-based stationary phases. researchgate.netakjournals.com A study on scopolamine and its analogues revealed a high correlation between the retention parameter and the compound's lipophilicity, confirming the significant role of hydrophobic interactions in the separation process. researchgate.net It was observed that increasing the organic modifier (acetonitrile) in the mobile phase decreased the retention of more polar epoxide derivatives, such as scopolamine. researchgate.netakjournals.com

For optimal separation, a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer is commonly employed. researchgate.net The pH and the addition of agents like triethylamine (B128534) (TEA) are optimized to achieve good peak shape and resolution. akjournals.com These validated HPLC methods are robust and accurate for the qualitative and quantitative analysis of this compound in pharmaceutical formulations. researchgate.netakjournals.com

Table 1: Example HPLC Method Parameters for Tropane Alkaloid Separation This table is a representative example based on methodologies for related compounds.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica-based C18 or Rx-SIL (250 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile and 40 mM ammonium acetate with 0.05% TEA, pH 6.5 (50:50 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | pensoft.net |

| Detection | UV at 210 nm | researchgate.net |

| Temperature | 25°C | researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most prevalent and sensitive technique for the quantification of Aposcopolamine, particularly at low concentrations in biological matrices like plasma and brain tissue. nih.gov Numerous LC-MS/MS methods have been developed and validated for scopolamine and related alkaloids, showcasing their robustness and specificity. pensoft.netpensoft.netresearchgate.net

Sample preparation typically involves liquid-liquid extraction (LLE) or protein precipitation with acetonitrile to ensure a clean extract. pensoft.netnih.gov Chromatographic separation is often achieved on a cyano-bonded phase column with an isocratic mobile phase, such as a mixture of an ammonium format buffer and methanol (B129727). pensoft.netbohrium.com

Detection is performed using an electrospray ionization (ESI) source in positive ion mode with Multiple Reaction Monitoring (MRM). nih.govbohrium.com This approach provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For scopolamine, a common transition monitored is m/z 304/138. pensoft.netresearchgate.net These methods are successfully applied in pharmacokinetic and bioequivalence studies. pensoft.netpensoft.net

Table 2: Typical LC-MS/MS Parameters for Scopolamine Analysis This table is a representative example based on published methodologies.

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | LC with Cyano bonded phase column (150 × 4.6 mm, 5 µm) | bohrium.com |

| Mobile Phase | Ammonium format buffer:Methanol (60:40) | bohrium.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion (m/z) | 304.1 | pensoft.netdtic.mil |

| Product Ion (m/z) | 138.0 | pensoft.netresearchgate.net |

| Internal Standard (IS) | [¹³C,²H₃]-Scopolamine or Pseudoephedrine hydrochloride | nih.govresearchgate.net |

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of tropane alkaloids. nih.gov It is considered a favored method for the quantitative determination of scopolamine in pharmaceutical preparations. nih.gov The analysis of alkaloidal salts and their derivatives by GC has been a subject of study for decades. nih.gov

For GC analysis, non-volatile compounds like this compound often require derivatization to increase their volatility and thermal stability. This process converts the analyte into a form that is more suitable for passage through the GC column. The choice of derivatizing agent is crucial and depends on the functional groups present in the molecule. The resulting volatile derivatives can then be separated and quantified with high precision.

Spectroscopic Elucidation of this compound Structure and Purity

Spectroscopic techniques are indispensable for the definitive structural elucidation and purity assessment of this compound. They provide a fingerprint of the molecule, confirming its identity and revealing the presence of any structural variations or impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, including complex alkaloids. dtic.mil Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete structural assignment of Aposcopolamine can be achieved. researchgate.net

1D experiments like ¹H-NMR and ¹³C-NMR provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. researchgate.net 2D NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms, piecing together the molecular framework. researchgate.net

In a forensic analysis, the structure of scopolamine was positively identified using 2D NMR spectroscopy, with the results confirmed by mass spectrometry. dtic.mil The measured ¹H and ¹³C chemical shift values and coupling constants (JHH) were compared favorably with previously reported data, confirming the identity of the compound. dtic.mil

Table 3: Key NMR Experiments for Structural Elucidation

| NMR Experiment | Information Provided | Reference |

|---|---|---|

| ¹H NMR | Provides information on the number, type, and electronic environment of protons. | researchgate.net |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | researchgate.net |

| DEPT | Distinguishes between CH, CH₂, and CH₃ groups. | researchgate.net |

| COSY | Identifies proton-proton (H-H) couplings, showing which protons are adjacent. | researchgate.net |

| HMQC/HSQC | Correlates directly bonded proton and carbon atoms (C-H). | researchgate.net |

| HMBC | Shows longer-range correlations between protons and carbons (typically 2-3 bonds), revealing the overall molecular structure. | researchgate.net |

Vibrational spectroscopy, including both Infrared (IR) and Near-Infrared (NIR) techniques, offers a rapid, non-invasive method for the qualitative and quantitative analysis of pharmaceutical compounds. researchgate.netnih.gov These methods are valuable for quality control of herbal medicines and natural products containing alkaloids. nih.gov

Infrared (IR) Spectroscopy provides a distinct "fingerprint" of a molecule by measuring the absorption of IR radiation by its specific chemical bonds. Functional groups within the Aposcopolamine molecule, such as C=O (ester), C-O-C (ether/epoxide), and C-N (amine), will have characteristic absorption bands. Attenuated Total Reflection (ATR)-IR is a common variant used for solid and liquid samples. nih.gov However, IR bands can be sensitive to intermolecular interactions, such as hydrogen bonding, which can affect analytical performance in complex matrices. mdpi.com

Near-Infrared (NIR) Spectroscopy has emerged as a powerful high-throughput analytical tool. researchgate.net It offers advantages such as minimal to no sample preparation and the ability to penetrate samples more deeply than IR radiation. nih.gov Recent years have seen the development of miniaturized, portable NIR spectrometers, enabling on-site analysis. researchgate.netrsc.org Studies have shown that for some analytes, NIR spectroscopy can yield better analytical performance than IR because its bands are often less sensitive to changes in the chemical environment and intermolecular interactions. mdpi.com NIR has been successfully used to develop calibrations for quantifying alkaloids in plant materials. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry stands as a cornerstone technique for elucidating the structural features of molecules through the determination of their molecular weight and fragmentation patterns. In the analysis of aporphine (B1220529) alkaloids, a class of compounds to which aposcopolamine is related, electrospray ionization with multistage mass spectrometry (ESI-MSn) in positive mode has proven to be a valuable tool. nih.gov The fragmentation process typically initiates with the loss of the amino group and its substituent. nih.gov Subsequent fragmentation steps involve the elimination of peripheral groups. nih.gov

Key fragmentation behaviors observed in related alkaloid structures include the loss of methanol and carbon monoxide when a hydroxyl group is adjacent to a methoxy (B1213986) group on the aromatic ring. nih.gov In the absence of this arrangement, the primary fragmentation pathways involve the radical loss of a methyl or methoxy group. nih.gov For molecules containing a methylenedioxy group, a characteristic fragmentation pattern is the loss of formaldehyde (B43269) followed by carbon monoxide. nih.gov These distinct fragmentation pathways provide critical information for the structural identification of aporphine alkaloids. nih.gov

In the context of analyzing illicit powders containing ketamine analogues, both gas chromatography-quadrupole/time-of-flight (GC-Q/TOF) and liquid chromatography-quadrupole/Orbitrap (LC-Q/Orbitrap) high-resolution mass spectrometry have been utilized. For instance, the molecular ion of a ketamine analogue, DMXE, at m/z 231.1617 was observed to fragment into ions at m/z 203.1668, with further losses of methyl, ethyl, and propyl radicals leading to ions at m/z 188.1438, 174.1284, and 160.1124, respectively. nih.gov Under ESI-MS/MS conditions, the protonated molecule of DMXE at m/z 232.16963 produced fragments at m/z 187.11192, 159.11699, and 105.07034, corresponding to sequential losses. nih.gov These detailed fragmentation analyses are crucial for the unambiguous identification of unknown substances. nih.gov

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Detection

Raman spectroscopy, a non-destructive analytical technique, provides molecular structural information and has found applications in the detection of various substances, including drugs and their traces in complex matrices. nih.govyoutube.commdpi.com The inherent weakness of the Raman scattering effect can be significantly amplified through Surface-Enhanced Raman Spectroscopy (SERS), which involves the adsorption of molecules onto nanostructured metallic surfaces, typically gold or silver. nih.govyoutube.com This enhancement, which can be on the order of 10^4 to 10^6, allows for the detection of substances at very low concentrations. nih.govmdpi.com

SERS has been successfully employed for the detection of scopolamine hydrobromide in aqueous solutions. nih.gov In one study, the characteristic Raman peaks of scopolamine hydrobromide were identified, and potassium iodide was determined to be the optimal aggregation agent. nih.gov A semi-quantitative analysis was achieved with a detection limit of 0.5 μg/mL. nih.gov The intensity of the Raman characteristic peak at 1002 cm⁻¹ showed a linear relationship with concentration in the range of 0 - 10 μg/mL, with a correlation coefficient (R²) of 0.983. nih.gov

The application of SERS extends to the analysis of other complex samples. For instance, it has been used to detect astragalus saponins (B1172615) in different parts of the Astragalus mongholicus plant, with characteristic peaks observed at 562, 671, 732, 801, 836, 950, 1026, 1391, and 1584 cm⁻¹. researchgate.net Furthermore, the potential of Raman spectroscopy combined with multivariate statistical analysis has been demonstrated for the detection and identification of drug traces in latent fingermarks. nih.gov

Electrochemical Detection and Quantification Strategies

Electrochemical methods offer sensitive and often portable means for the detection and quantification of electroactive compounds. These techniques are based on the measurement of electrical signals generated by redox reactions of the analyte at an electrode surface.

Voltammetric Studies of Electrochemical Behavior

Voltammetric techniques, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), are powerful tools for investigating the electrochemical behavior of molecules and for their quantitative determination. researchgate.netmdpi.com Studies on scopolamine have been conducted using a cathodically pretreated boron-doped diamond electrode (BDDE). researchgate.netresearchgate.net Cyclic voltammetry revealed that the oxidation of scopolamine is an irreversible process, with a peak potential of 1.59 V (vs. Ag/AgCl) in a 0.50 mol L⁻¹ sulfuric acid solution. researchgate.netresearchgate.net

A square-wave voltammetric method was developed for the determination of scopolamine, exhibiting a linear analytical curve in the concentration range of 1.0 to 110 μmol L⁻¹ (r = 0.9996) and a detection limit of 0.84 μmol L⁻¹. researchgate.net This method was successfully applied to the determination of scopolamine in pharmaceutical formulations. researchgate.net The electrochemical behavior of other drug molecules has also been investigated to predict metabolic liabilities, as redox events measured by voltammetry can mimic phase I metabolism. mdpi.com

| Analytical Parameter | Value | Reference |

| Oxidation Peak Potential (Scopolamine) | 1.59 V (vs. Ag/AgCl) | researchgate.netresearchgate.net |

| Linear Concentration Range (SWV) | 1.0 - 110 µmol L⁻¹ | researchgate.net |

| Detection Limit (SWV) | 0.84 µmol L⁻¹ | researchgate.net |

| Correlation Coefficient (r) | 0.9996 | researchgate.net |

Innovations in Sample Preparation for Aposcopolamine Analysis

Effective sample preparation is a critical step in analytical chemistry, aimed at removing interfering compounds and concentrating the analyte of interest to improve the accuracy and sensitivity of the analysis. thermofisher.com

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a widely used sample preparation technique that utilizes a solid sorbent to selectively retain either the analyte or interfering components from a liquid sample. thermofisher.com The choice of sorbent and elution solvents is crucial for achieving efficient separation.

In the analysis of tropane alkaloids like atropine and scopolamine in honey, a miniaturized polymer-based SPE protocol has been developed. researchgate.net This method utilized a polymeric sorbent for the extraction prior to analysis by HPLC-MS/MS. researchgate.net Similarly, for the analysis of these alkaloids in tea infusions, a method involving an OASIS MCX cartridge for SPE clean-up has been reported. eprep-analytical.com

A mixed-mode reversed-phase cation-exchange SPE procedure has been optimized for the simultaneous recovery of l-hyoscyamine, scopolamine, and scopolamine-N-oxide from plant extracts. researchgate.net Elution with a mixture of methanol and 10% ammonia (B1221849) (3:1, v/v) resulted in recoveries of 80-100% for the first three alkaloids from an Oasis MCX cartridge. researchgate.net For the analysis of opioids in urine samples, an SPE clean-up and preconcentration strategy using Florisil as the adsorbent has been developed. mdpi.com These examples highlight the versatility of SPE in preparing diverse sample matrices for the analysis of alkaloids and other compounds.

| SPE Application | Sorbent/Cartridge | Elution Solvent | Recovery | Reference |

| Atropine & Scopolamine in Honey | Polymer-based sorbent | Not specified | Not specified | researchgate.net |

| Atropine & Scopolamine in Tea | OASIS MCX cartridge | Methanol with 0.5% ammonia | Not specified | eprep-analytical.com |

| Tropane Alkaloids in Plant Extracts | Oasis MCX cartridge | Methanol-10% ammonia (3:1, v/v) | 80-100% | researchgate.net |

| Opioids in Urine | Florisil | Not specified | Not specified | mdpi.com |

Ionic Liquid-Mediated Extraction Systems

Ionic liquids (ILs) are salts with melting points below 100°C, composed of large organic cations and either organic or inorganic anions. nih.gov Their negligible vapor pressure, inflammability, high thermal stability, and strong ability to dissolve a wide range of compounds make them promising "green" solvents for replacing volatile organic compounds in extraction processes. nih.govmdpi.com In the context of natural product extraction, ILs can be used directly or in mixtures with water or organic solvents to enhance the extraction of value-added compounds from biomass. nih.gov

The application of ILs in the extraction of alkaloids, a class of compounds to which aposcopolamine belongs, has shown significant potential. For instance, research on the extraction of tropane alkaloids from Radix physochlainae demonstrated that an aqueous solution of the ionic liquid [C3Tr][PF6] was highly effective. mdpi.com The study found that the extraction efficiency of the target alkaloids using a 0.03 mol/L [C3Tr][PF6] aqueous solution was markedly higher than that achieved with traditional solvents. mdpi.com This suggests that ILs with structural similarities to the target analytes can enhance extraction performance. mdpi.com

Furthermore, the combination of ILs with other techniques like microwave-assisted extraction (MAE) or ultrasonic-assisted extraction (UAE) can lead to shorter extraction times and higher efficiencies due to the ability of ILs to interact with electromagnetic fields. nih.gov For example, a study on the extraction of isoimperatorin (B1672244) from Ostericum koreanum utilized an IL-based extraction and crystallization approach. The optimal conditions were identified as using [Bmim][BF4] as the extraction solvent, an extraction time of 46 minutes, and a solid-to-liquid ratio of 1:19, which increased the extraction yield to 97%. mdpi.com

The versatility of ILs extends to various extraction and separation processes, including liquid-liquid extractions, solid-liquid extractions, and solid-phase extractions where ILs are used to modify materials. nih.gov

| Cation | Anion |

| Imidazolium | Tetrafluoroborate ([BF4]−) |

| Imidazolium | Hexafluorophosphate ([PF6]−) |

| Imidazolium | Bis(trifluoromethylsulfonyl)imide ([(CF3SO2)2N]−) |

| Pyridinium | |

| Ammonium | |

| Phosphonium |

This table showcases common cation and anion combinations used in ionic liquids for the extraction of bioactive compounds.

Ultrasonic-Assisted Extraction Protocols

Ultrasonic-assisted extraction (UAE) is a technique that utilizes the energy of ultrasonic waves to enhance the extraction of compounds from various matrices. nih.gov This method is recognized for its advantages over traditional extraction techniques, including higher yields, reduced solvent consumption, shorter extraction times, and lower operational costs. nih.govnih.gov The mechanism behind UAE involves physical and chemical phenomena such as cavitation, vibration, and the creation of microjets, which disrupt cell walls and facilitate the diffusion of target compounds from the solid phase into the solvent. nih.govcapes.gov.br

The effectiveness of UAE is influenced by several parameters, including ultrasonic frequency, sonication intensity, extraction time, temperature, and the properties of the extraction solvent. nih.gov For instance, in the extraction of flavonoids from Astragalus membranaceus stems and leaves, a UAE protocol was optimized by evaluating factors such as extraction time (30–90 min), temperature (40–80 °C), liquid-to-solid ratio (10–40 mL/g), and ethanol (B145695) concentration (50–90%). nih.gov

The application of ultrasound can significantly improve extraction yields. A study on the recovery of polyphenols from brown seaweeds showed that irrespective of the solvent used, ultrasound application increased the extraction yield by 78.7% to 201.8% compared to control methods without ultrasound. nih.gov

Combining UAE with other technologies, such as ionic liquid-mediated extraction, can further enhance extraction efficiency. A study on the extraction of alkaloids from Macleaya cordata successfully employed ultrasonic-assisted extraction with an ionic liquid-based dispersive liquid-liquid microextraction (IL-DLLME). researchgate.net This combined approach proved to be a powerful and practical method for analyzing alkaloids in herbal medicines. researchgate.net

| Parameter | Range/Value |

| Ultrasonic Frequency | 35 kHz, 130 kHz |

| Extraction Time | 10 min, 30 min |

| Solvent | Ethanol (30%, 70%) |

This table presents a summary of parameters used in a study on the ultrasonic-assisted extraction of polyphenols from brown seaweeds, demonstrating the range of conditions that can be optimized for a specific application. nih.gov

Method Validation and Quality Control in Aposcopolamine Research

Method validation is a critical process in analytical chemistry that ensures the reliability, quality, and consistency of analytical results. nih.gov It is an essential component of good analytical practice, particularly in pharmaceutical analysis, to confirm that a specific analytical procedure is suitable for its intended purpose. nih.goveurachem.org The validation process involves evaluating various performance characteristics of the method.

Key parameters typically assessed during method validation include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. amegroups.org

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A linearity study often involves analyzing a series of standards at different concentrations, with a correlation coefficient (R²) greater than 0.99 generally considered acceptable. amegroups.orgresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of recovery is calculated. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and can be evaluated at different levels, such as repeatability (intra-day precision) and intermediate precision (inter-day precision). amegroups.orgresearchgate.net Intraday precision of less than 10% and interday precision of less than 15% are often considered acceptable. amegroups.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netresearchgate.net The LOQ is often determined as the concentration that provides a signal-to-noise ratio of 10:1. amegroups.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

In the context of aposcopolamine research, a validated analytical method, such as one based on liquid chromatography-mass spectrometry (LC-MS), would be crucial for accurate quantification. researchgate.net For example, a validated LC-MS method for determining scopolamine and atropine in feed samples reported limits of quantification of 0.92 and 0.93 µg/kg, respectively. researchgate.net Such a method would undergo a rigorous validation process to ensure the data generated is reliable for quality control and research purposes. researchgate.netdntb.gov.ua

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | > 0.99 |

| Intraday Precision (RSD) | < 10% |

| Interday Precision (RSD) | < 15% |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 |

This table outlines common acceptance criteria for key method validation parameters. amegroups.org

Theoretical and Computational Chemistry Studies of Aposcopolamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic structure and intrinsic reactivity of aposcopolamine (B190597). Methods like Density Functional Theory (DFT) are employed to determine key molecular descriptors. A critical parameter derived from these calculations is the HOMO-LUMO energy gap, which correlates with the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity.

While specific, detailed quantum chemical data for aposcopolamine is not extensively published, the principles are well-established through studies of related tropane (B1204802) alkaloids like atropine (B194438) and scopolamine (B1681570). acs.org For these molecules, quantum calculations have successfully explained conformational preferences and spectroscopic data. The electronic distribution, particularly around the ester group and the tropane ring, dictates the molecule's susceptibility to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of Related Tropane Alkaloids

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| Atropine | -9.590 | - | - |

| Scopolamine | -9.780 | - | - |

Data sourced from quantum calculations on related tropane alkaloids, illustrating the types of parameters determined. Specific values for aposcopolamine hydrochloride salt require dedicated computational studies. acs.org

These theoretical investigations provide a foundational understanding of the molecule's reactivity and potential degradation pathways.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape of aposcopolamine. scienceopen.com These simulations model the movement of atoms and molecules over time, providing insights into the flexibility and stability of different conformations. scienceopen.comnih.gov For related alkaloids, MD simulations have been used to assess the stability of protein-ligand complexes, a critical aspect of understanding their biological activity. researchgate.net

A key output of MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. A stable RMSD value suggests that the molecule maintains a consistent and compact structural conformation. researchgate.netplos.org Another important parameter is the radius of gyration (Rg), which indicates the compactness of the molecule's structure. researchgate.netmdpi.com

In studies of similar alkaloids, MD simulations have revealed that these molecules can maintain stable conformations when bound to biological targets like the α4β2 nicotinic acetylcholine (B1216132) receptor (α4β2 nAChR) and the cannabinoid receptor 1 (CB1). researchgate.net For instance, the apoatropine-α4β2 nAChR complex showed a stable RMSD, indicating a stable interaction. researchgate.net Such analyses are crucial for predicting the behavior of aposcopolamine in a biological environment.

In Silico Predictions of Molecular Interactions and Reactivity

Furthermore, in silico predictions extend to understanding a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. researchgate.net These predictions can provide early indications of a compound's drug-like properties and potential liabilities. researchgate.net For instance, computational analyses have predicted that some related alkaloids are blood-brain barrier permeant, suggesting central nervous system effects. researchgate.net

Table 2: Predicted Binding Affinities of Related Alkaloids to Neuronal Receptors

| Compound | Receptor | Binding Affinity (kcal/mol) |

| Apoatropine | α4β2 nAChR | -9.4 |

| Apoatropine | CB1 | -8.7 |

| Hyoscyamine (B1674123) | α4β2 nAChR | -8.5 |

| Hyoscyamine | CB1 | -8.4 |

| Scopolamine | α4β2 nAChR | -7.4 |

| Scopolamine | CB1 | -7.8 |

This table presents data from molecular docking studies on alkaloids structurally related to aposcopolamine, illustrating the predictive power of these methods for assessing potential biological interactions. tjnpr.org

These computational approaches are integral to modern drug discovery and chemical research, offering a rational basis for understanding and predicting the behavior of complex molecules like this compound. nih.govtennessee.edu

Biotechnological Production and Plant Based Research

In Vitro Plant Cell and Tissue Culture Systems for Tropane (B1204802) Alkaloids

In vitro cultivation of plant cells and tissues is a cornerstone of biotechnological production for secondary metabolites, including tropane alkaloids. These systems provide a controlled environment, independent of geographical and climatic variations, allowing for consistent and optimized production.

Various types of culture systems have been developed, with hairy root cultures being particularly effective for tropane alkaloid synthesis. Hairy roots, induced by transformation with Agrobacterium rhizogenes, are known for their genetic stability and high growth rates in hormone-free media. They often exhibit production levels of secondary metabolites comparable to or even exceeding those of the parent plant. nih.govresearchgate.net For instance, hairy root cultures of species from the Solanaceae family, such as Atropa belladonna, Hyoscyamus niger, and Datura stramonium, are well-established systems for producing hyoscyamine (B1674123) and scopolamine (B1681570). researchgate.netresearchgate.net

Cell suspension and callus cultures are other common in vitro methods. However, undifferentiated cell cultures often show lower productivity for tropane alkaloids compared to organized tissues like hairy roots. nih.govfao.org This is likely because the biosynthesis of these alkaloids is a complex process that is often linked to tissue differentiation, with key enzymes being localized in specific cell types, particularly in the roots. nih.gov For example, the enzyme putrescine N-methyltransferase (PMT), a key regulatory point in the pathway, is specifically expressed in the root pericycle. nih.gov Despite these limitations, optimization of culture conditions, including nutrient media, growth regulators, and elicitors, can enhance alkaloid accumulation in cell suspension cultures. researchgate.netnih.gov

| Plant Species | Culture Type | Major Alkaloids Produced | Reference |

| Atropa belladonna | Hairy Root Culture | Hyoscyamine, Scopolamine | researchgate.net |

| Hyoscyamus niger | Hairy Root Culture | Hyoscyamine, Scopolamine | nih.gov |

| Datura metel | Hairy Root Culture | Scopolamine, Hyoscyamine | researchgate.net |

| Hyoscyamus muticus | Cell Suspension Culture | Hyoscyamine, Scopolamine | nih.gov |

| Scopolia japonica | Suspension Culture | Tropane Alkaloids | fao.org |

Metabolic Engineering Strategies for Enhanced Alkaloid Biosynthesis

Metabolic engineering offers powerful tools to enhance the production of desired tropane alkaloids by manipulating their biosynthetic pathways. jipb.net These strategies aim to overcome rate-limiting steps, divert metabolic flux towards the target compound, and block competing pathways. researchgate.net

Another approach is the simultaneous overexpression of multiple genes to create a "push-and-pull" effect on the metabolic pathway. frontiersin.org For instance, co-overexpressing an early pathway gene like pmt ("push") and a late pathway gene like h6h ("pull") in hairy roots has resulted in a significant enhancement of scopolamine accumulation. nih.gov Furthermore, blocking competitive metabolic pathways using techniques like antisense RNA or RNA interference (RNAi) can redirect precursors towards the desired alkaloid synthesis.

Microbial systems, particularly baker's yeast (Saccharomyces cerevisiae), have also been engineered for the de novo production of tropane alkaloids. pnas.orgnih.govrsc.org This involves introducing the entire multi-enzyme plant biosynthetic pathway into the yeast. While challenging due to the complexity of plant metabolic pathways, which are often distributed across different cellular compartments, this approach has achieved the production of hyoscyamine and scopolamine from simple precursors. pnas.orgnih.gov Alleviating metabolite transport limitations between cellular compartments within the engineered yeast has been shown to be critical for improving production titers. pnas.orgnih.gov

| Engineering Strategy | Target Gene/Enzyme | Host System | Outcome | Reference |

| Overexpression | Putrescine N-methyltransferase (PMT) | Atropa belladonna | Increased nicotine (B1678760) content (in Nicotiana) and tropane alkaloids | nih.gov |

| Overexpression | Hyoscyamine 6β-hydroxylase (H6H) | Hyoscyamus muticus hairy roots | Increased scopolamine production | researchgate.net |

| Co-overexpression | PMT and H6H | Hyoscyamus niger hairy roots | Significantly higher levels of scopolamine | nih.gov |

| Pathway Reconstruction | Full tropane alkaloid pathway | Saccharomyces cerevisiae (Yeast) | De novo production of hyoscyamine and scopolamine | nih.govrsc.org |

| Transporter Engineering | Vacuolar transporters (e.g., AbPUP1) | Saccharomyces cerevisiae (Yeast) | Over 100-fold improvement in hyoscyamine production | nih.gov |

Genetic and Genomic Approaches to Biosynthesis Pathway Elucidation

The complete elucidation of biosynthetic pathways is a prerequisite for effective metabolic engineering. Modern genetic and genomic approaches have been instrumental in identifying the genes and enzymes involved in the complex synthesis of tropane alkaloids. nih.gov

Transcriptome analysis of alkaloid-producing plants, such as Erythroxylum coca and various Solanaceae species, has enabled the discovery of previously unknown biosynthetic genes. pnas.orgpnas.orgresearchgate.netnih.gov By comparing the gene expression profiles of high- and low-alkaloid-producing tissues or cultivars, researchers can identify candidate genes that are co-expressed with known pathway genes. pnas.org This strategy has been successful in identifying novel enzymes, including those responsible for the formation of the characteristic tropane ring. pnas.orgpnas.orgresearchgate.netnih.gov

The use of microbial platforms, such as yeast, serves as a powerful tool for gene discovery and pathway characterization. pnas.orgpnas.orgresearchgate.netnih.gov By reconstructing parts of the plant pathway in yeast, researchers can test the function of candidate genes in vivo. This approach was critical in identifying the missing enzymatic steps in the biosynthesis of cocaine in E. coca. pnas.orgpnas.orgresearchgate.netnih.gov

Comparative genomics has provided fascinating insights into the convergent evolution of tropane alkaloid biosynthesis. nih.govbohrium.comresearchgate.net Studies have shown that the pathways in the Erythroxylaceae (e.g., cocaine) and Solanaceae (e.g., hyoscyamine, scopolamine) families evolved independently, recruiting different enzyme families at nearly every step to produce the same core tropane skeleton. nih.govpnas.orgpnas.orgresearchgate.netnih.govresearchgate.net Understanding these distinct evolutionary trajectories on a genomic and structural level provides a deeper knowledge base for biosynthetic pathway engineering. nih.govresearchgate.net

Chemical Stability and Degradation Pathways of Aposcopolamine Hydrochloride Salt

Investigation of Degradation Products and Mechanisms from Scopolamine (B1681570)

Aposcopolamine (B190597) is a well-documented degradation product of scopolamine. nih.govresearchgate.net The primary mechanism for its formation is the elimination of a water molecule (dehydration) from the tropic acid moiety of scopolamine, often induced by heat. nih.govresearchgate.net This process is particularly evident during analytical procedures that employ high temperatures, such as Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov

Another significant degradation pathway for scopolamine involves the elimination of formaldehyde (B43269), leading to the formation of scopolamine-CH2O. nih.govresearchgate.net Studies have shown that at GC-MS inlet temperatures up to 250°C, the predominant degradation product is aposcopolamine (scopolamine-H2O). nih.govresearchgate.net However, at temperatures exceeding 250°C, the elimination of formaldehyde becomes a more dominant degradation pathway. nih.govnih.gov The presence of these degradation products in an analysis can indicate the initial presence of scopolamine in the sample. nih.govnih.gov

Research into food processing has also confirmed that complex tropane (B1204802) alkaloids like scopolamine can degrade into products such as aposcopolamine. mdpi.com For instance, baking processes can lead to a partial conversion of scopolamine to aposcopolamine. mdpi.com

| Parent Compound | Degradation Product | Formation Mechanism | Influencing Factor |

| Scopolamine | Aposcopolamine (Scopolamine-H₂O) | Elimination of water (Dehydration) | High Temperature (e.g., GC-MS inlet, baking) nih.govresearchgate.netmdpi.com |

| Scopolamine | Scopolamine-CH₂O | Elimination of formaldehyde | High Temperature (>250°C) nih.govresearchgate.net |

| Scopolamine | Scopine, Formaldehyde | Irreversible ECL mechanisms | Electrochemiluminescence (ECL) process acs.org |

| Scopolamine | N-dealkylation species (Aposcopolamine) | Electro-N-dealkylation | Direct oxidation at specific pH in ECL acs.orgacs.org |

Influence of pH and Solvent Environment on Chemical Stability

The chemical stability of Aposcopolamine Hydrochloride Salt and its parent compound, scopolamine, is significantly influenced by the pH and the solvent used.

Studies on tropane alkaloids have demonstrated that their thermostability is dependent on pH. Higher degradation rates for scopolamine have been observed at 100°C and a pH of 7. researchgate.net In electrochemiluminescence (ECL) studies, pH plays a crucial role in the stability and detection of scopolamine. acs.org By controlling the pH, the ECL emission from one species can be effectively "switched off," allowing for the quantification of another. acs.org For instance, pH 6 was identified as optimal for discriminating the presence of scopolamine over atropine (B194438), as the response from atropine was negligible at this pH. acs.orgacs.org At a higher pH, direct oxidation can generate an electro-N-dealkylation species, identified as aposcopolamine, which leads to a decrease in the ECL signal from scopolamine. acs.orgacs.org

The choice of solvent also has a marked effect on degradation. In GC-MS analysis, the thermal degradation of scopolamine is more pronounced in polar solvents like methanol (B129727) compared to less polar solvents such as ethyl acetate (B1210297). nih.govnih.gov The use of ethyl acetate was shown to lessen the extent of water and formaldehyde elimination from scopolamine at temperatures up to 250°C. nih.govresearchgate.net

| Parameter | Condition | Effect on Stability/Degradation | Reference |

| pH | pH 7 (at 100°C) | Higher degradation of tropane alkaloids observed. | researchgate.net |

| pH 6 | Optimal for discriminating scopolamine from atropine in ECL; negligible atropine response. | acs.orgacs.org | |

| High pH | Promotes direct oxidation leading to the formation of aposcopolamine (electro-N-dealkylation). | acs.orgacs.org | |

| Solvent | Methanol | More pronounced thermal degradation of scopolamine. | nih.govnih.gov |

| Ethyl Acetate | Less degradation of scopolamine compared to methanol at temperatures up to 250°C. | nih.govresearchgate.net | |

| n-Hexane | Considered unsuitable for analysis due to unpredictable behavior. | nih.gov |

Oxidative and Hydrolytic Degradation Pathways

This compound is susceptible to both oxidative and hydrolytic degradation. Oxidation reactions can lead to the formation of N-oxide derivatives.

Hydrolytic degradation is a key concern, particularly for the ester group within the molecule's structure. The ester bond in tropane alkaloids is known to be unstable under certain conditions. rsc.org To prevent hydrolysis, it is recommended that working solutions of aposcopolamine be prepared immediately before use. The primary degradation of scopolamine to aposcopolamine is a dehydration reaction, which is the reverse of hydrolysis, but it highlights the reactivity centered around the tropic acid portion of the molecule. nih.gov

Stress testing of related compounds under various conditions (acidic, basic, neutral, and oxidative) reveals the potential for multiple degradation products to form. nih.gov For scopolamine, electrolytic N-dealkylation degradation pathways have been observed, which are similar to those of other structurally related amine species. acs.org

Future Research Directions and Emerging Paradigms

Identification of Novel Biosynthetic Enzymes and Genes

While the biosynthetic pathway of scopolamine (B1681570) has been largely elucidated, the specific enzymatic steps leading to aposcopolamine (B190597) are not yet fully understood. Aposcopolamine is a naturally occurring derivative found in plants of the Solanaceae family, such as Datura ferox and species of Physochlaina. wikipedia.org Future research will focus on identifying the novel enzymes and the corresponding genes responsible for the conversion of scopolamine or a precursor into aposcopolamine.

Metabolic engineering and synthetic biology approaches have already proven successful in enhancing the production of scopolamine. For instance, the overexpression of genes encoding key enzymes like putrescine N-methyltransferase (PMT) and hyoscyamine (B1674123) 6β-hydroxylase (H6H) has led to increased scopolamine yields in transgenic plants. nih.govnih.gov A similar strategy could be employed to uncover the genetic basis of aposcopolamine biosynthesis. By utilizing functional genomics and transcriptomics on aposcopolamine-producing plant species, researchers can identify candidate genes that are co-expressed with known tropane (B1204802) alkaloid biosynthesis genes. nih.gov The complete elucidation of the tropane alkaloid biosynthetic pathway, a culmination of over a century of research, now provides a robust framework for identifying these novel enzymes. nih.govmdpi.com

Table 1: Key Enzymes in the Scopolamine Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

| Putrescine N-methyltransferase | PMT | Catalyzes the first committed step in tropane alkaloid biosynthesis. mdpi.comresearchgate.net |

| Tropinone (B130398) Reductase I | TR-I | Reduces tropinone to tropine. mdpi.com |

| Hyoscyamine 6β-hydroxylase | H6H | Catalyzes the conversion of hyoscyamine to scopolamine. nih.govnih.gov |

Development of Advanced Analytical Platforms for Comprehensive Profiling

A thorough understanding of aposcopolamine requires sensitive and selective analytical methods for its detection and quantification in complex biological matrices. The future in this area lies in the development and refinement of advanced analytical platforms that can provide comprehensive profiling of aposcopolamine and related metabolites.

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as a powerful tool for the analysis of tropane alkaloids. tandfonline.comtandfonline.com These methods offer high resolution, sensitivity, and specificity, allowing for the accurate quantification of multiple alkaloids in a single run. waters.com Future developments will likely focus on further miniaturization, increased throughput, and the application of high-resolution mass spectrometry (HRMS) for untargeted metabolomics studies to discover novel, yet unidentified, tropane alkaloids.

Capillary electrophoresis (CE) is another promising technique for the analysis of tropane alkaloids, including aposcopolamine. mdpi.comresearchgate.net CE offers advantages such as high separation efficiency, low sample and reagent consumption, and the ability to be coupled with various detection methods, including mass spectrometry. capes.gov.brnih.gov The development of novel capillary coatings, such as those with graphene oxide, can further enhance the separation and detection of these compounds. documentsdelivered.com

Table 2: Advanced Analytical Platforms for Tropane Alkaloid Analysis

| Analytical Platform | Key Advantages |

| UHPLC-MS/MS | High sensitivity, selectivity, and throughput for quantitative analysis. tandfonline.comwaters.com |

| HPLC-UV/DAD | Robust and widely available for routine quantification. auctoresonline.orgresearchgate.net |

| Capillary Electrophoresis (CE) | High separation efficiency, low sample consumption, and versatility. mdpi.comresearchgate.net |

| LC-MS | Enables rapid determination and quantification in various plant organs. nih.gov |

Exploration of Aposcopolamine in Chemoenzymatic Synthesis

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a promising avenue for the production of complex molecules like aposcopolamine and its derivatives. While the direct chemoenzymatic synthesis of aposcopolamine is still an emerging area, the successful synthesis of scopolamine provides a strong foundation. swri.org The development of a fully synthetic route to scopolamine highlights the potential for producing these valuable compounds independent of agricultural sources, which can be vulnerable to environmental factors. swri.org

Future research will likely explore the use of isolated enzymes or whole-cell biocatalysts to perform key transformations in the synthesis of aposcopolamine. This could involve the enzymatic modification of scopolamine or a related precursor. The synthesis of various scopolamine derivatives for evaluating their enzyme inhibitory potential further underscores the interest in modifying the tropane alkaloid scaffold to create novel bioactive compounds. researchgate.net

Integration of Omics Data for Systems-Level Understanding

A true paradigm shift in the study of aposcopolamine will come from the integration of multiple "omics" datasets to achieve a systems-level understanding of its biosynthesis and regulation. This involves combining genomics, transcriptomics, proteomics, and metabolomics data to construct comprehensive models of the metabolic networks within aposcopolamine-producing plants.

The recent sequencing of the genomes of several Datura species, which are known producers of tropane alkaloids, provides a critical resource for these studies. nih.govnih.gov By analyzing these genomes, researchers can identify gene clusters associated with tropane alkaloid biosynthesis and study their evolution. pnas.org Transcriptomic analysis of different plant tissues and developmental stages can reveal the expression patterns of biosynthetic genes and regulatory factors. nih.gov

Integrating this information with proteomic data on enzyme levels and metabolomic data on the accumulation of aposcopolamine and other alkaloids will allow for the construction of predictive models of the biosynthetic pathway. researchgate.net This systems biology approach will not only enhance our fundamental understanding of how plants produce these complex molecules but also provide a roadmap for the rational metabolic engineering of plants and microorganisms for enhanced aposcopolamine production. researchgate.net

Q & A

Q. What experimental design strategies optimize the formulation of this compound for enhanced bioavailability in preclinical studies?

- Methodological Answer : Employ a 3² full factorial design to evaluate variables like polymer concentration and pH. For buccal films, measure dissolution rates and mucoadhesive strength. Use response surface methodology (RSM) to identify optimal parameters. Validate with in vivo pharmacokinetic studies comparing AUC (area under the curve) of formulated vs. unmodified salt .

Q. How can crystallographic data resolve structural ambiguities in this compound, and what analytical techniques are essential?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to determine absolute stereochemistry and salt conformation. Refine data using software like SHELX or OLEX2. Compare experimental results with computational models (e.g., DFT calculations) to validate bond angles and hydrogen-bonding networks. Publish CIF files in crystallographic databases for reproducibility .

Q. What analytical approaches resolve discrepancies in sodium vs. chloride measurements when quantifying this compound in complex matrices?

- Methodological Answer : Prefer sodium-specific electrodes or atomic absorption spectroscopy (AAS) for direct sodium measurement, as chloride analysis (e.g., ion chromatography) may underestimate salt content due to interference from other anions. For matrices with endogenous sodium (e.g., biological fluids), subtract background levels using blank samples. Cross-validate with inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How can researchers address variability in IC50 values for this compound across different receptor-binding assays?

- Methodological Answer : Standardize assay conditions:

- Use identical cell lines (e.g., CHO-K1 for mAChRs) and passage numbers.

- Control temperature (25°C vs. 37°C) and buffer ionic strength.

- Validate ligand purity (>95% by HPLC) and storage conditions.

Statistical analysis (e.g., ANOVA) can identify outliers due to technical vs. biological variability. Report mean ± SEM from ≥3 independent experiments .

Methodological Resources

- Synthesis : Synthesize via esterification of scopolamine, followed by hydrochloride salt formation under acidic conditions. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Safety Protocols : Handle with nitrile gloves and lab coats in fume hoods. Dispose of waste via approved facilities due to carcinogenic risk (Category 2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products